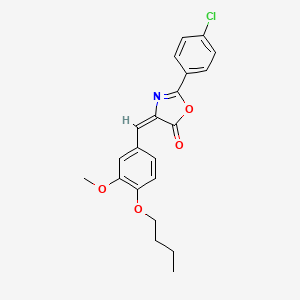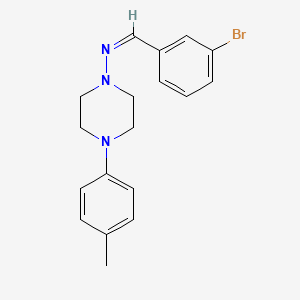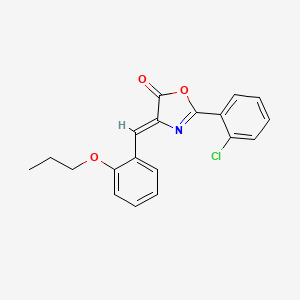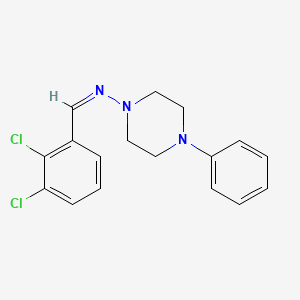
4-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
Descripción general
Descripción
4-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one, commonly known as BMBO, is a synthetic compound with a unique chemical structure that has attracted the attention of researchers in various fields. BMBO has been studied for its potential applications in medicinal chemistry, material science, and organic synthesis due to its interesting properties and versatile reactivity.
Aplicaciones Científicas De Investigación
BMBO has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-viral properties. BMBO has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and liver cancer cells. It has also been shown to inhibit the activity of enzymes involved in inflammation and pain, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). BMBO has been identified as a potential lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of BMBO is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. BMBO has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in the production of prostaglandins and leukotrienes, respectively. These molecules play a key role in the inflammatory response and are often overproduced in cancer cells. By inhibiting these enzymes, BMBO may be able to reduce inflammation and slow the growth of cancer cells.
Biochemical and Physiological Effects
BMBO has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In animal studies, BMBO has been shown to reduce the growth of tumors and improve survival rates in mice with breast and lung cancer. BMBO has also been shown to reduce inflammation and pain in animal models of arthritis and colitis. In vitro studies have shown that BMBO can induce apoptosis, or programmed cell death, in cancer cells. BMBO has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMBO has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. BMBO is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, BMBO has some limitations as well. It is a highly reactive compound that can undergo side reactions under certain conditions, which can complicate its use in some experiments. BMBO is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are many potential future directions for BMBO research. One area of interest is the development of new drugs based on the structure of BMBO. Researchers are currently exploring the use of BMBO derivatives as potential anti-cancer and anti-inflammatory agents. Another area of interest is the use of BMBO in material science and organic synthesis. BMBO has been shown to have unique reactivity and can be used as a building block for the synthesis of new materials and compounds. Finally, more research is needed to fully understand the mechanism of action of BMBO and its potential applications in various fields.
Propiedades
IUPAC Name |
(4E)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-3-4-11-26-18-10-5-14(13-19(18)25-2)12-17-21(24)27-20(23-17)15-6-8-16(22)9-7-15/h5-10,12-13H,3-4,11H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDQAOSEHCFAAV-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896593.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-ethoxybenzylidene)acetohydrazide](/img/structure/B3896600.png)

![5-[1-(3-furoyl)-2-pyrrolidinyl]-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B3896616.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethoxybenzylidene)acetohydrazide](/img/structure/B3896640.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B3896650.png)
![4-[2-(allyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3896661.png)


![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3896688.png)
